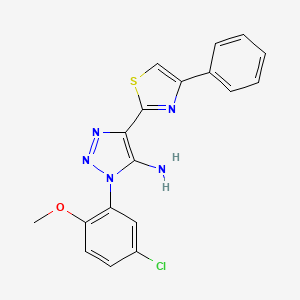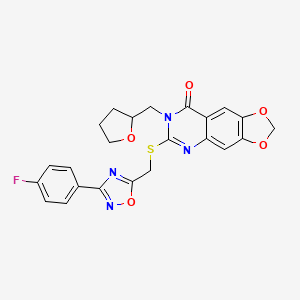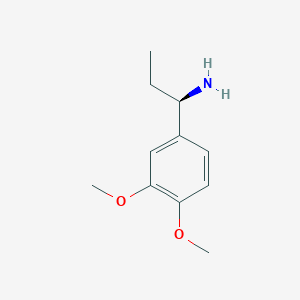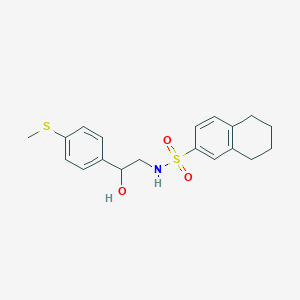![molecular formula C21H18N2O7 B2693693 methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-79-3](/img/structure/B2693693.png)
methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indoline and pyrano[3,2-b]pyran moieties would form rigid bicyclic structures, while the various substituents would add further complexity .Chemical Reactions Analysis
Again, while specific information is not available, the compound could potentially participate in a variety of chemical reactions due to the presence of multiple functional groups. For example, the amino group could participate in reactions with acids or electrophiles, while the carboxylate group could react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, it might have a relatively high molecular weight and could potentially form hydrogen bonds due to the presence of the amino and hydroxymethyl groups .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Sustainable Synthesis
A study by Borah et al. (2022) highlights the use of this compound in green chemistry, emphasizing a sustainable approach for synthesizing various medicinally relevant derivatives. They utilized a one-pot, three-component reaction with secondary amine catalysts under ultrasound irradiation, promoting energy efficiency, reduced waste, and mild reaction conditions (Borah, Bora, Ramesh, & Chowhan, 2022).
Novel Spirooxindole Pyrans Synthesis
Mohammadi, Bayat, and Nasri (2019) demonstrated the catalyst-free synthesis of functionalized spirooxindole pyrans, including this compound, using a four-component domino approach. This strategy resulted in diverse spirooxindole-based heterocycles with potential biological properties, highlighting the compound's role in creating molecular diversity (Mohammadi, Bayat, & Nasri, 2019).
Corrosion Inhibition
Gupta et al. (2018) explored the use of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, related to the compound , as corrosion inhibitors. They demonstrated its effectiveness in protecting mild steel in hydrochloric acid, using both experimental and theoretical techniques (Gupta et al., 2018).
Crystallographic and Structural Studies
Sharma et al. (2016) conducted green syntheses and structural investigations of similar spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazole] derivatives. Their work provided detailed insights into the molecular structure and solid-state supramolecular architectures of these compounds, which are relevant to the compound (Sharma, Brahmachari, Kant, & Gupta, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-3-8-23-13-7-5-4-6-12(13)21(20(23)27)15(19(26)28-2)18(22)30-16-14(25)9-11(10-24)29-17(16)21/h3-7,9,24H,1,8,10,22H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQYIYCMMZDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)


![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)




![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)




